molecular formula C8H9F2NO B178262 2-Amino-1-(2,5-difluorophenyl)ethanol CAS No. 133562-31-9

2-Amino-1-(2,5-difluorophenyl)ethanol

Cat. No.: B178262
CAS No.: 133562-31-9
M. Wt: 173.16 g/mol
InChI Key: UDCMGTBJSZKHID-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-difluorophenyl)ethanol is an organic compound with the molecular formula C8H9F2NO. It is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-difluorophenyl)ethanol typically involves the reaction of 2,5-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to enhance yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,5-difluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-Amino-1-(2,5-difluorophenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-difluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2,4-difluorophenyl)ethanol: Similar structure but with fluorine atoms at different positions.

    2-Amino-1-(3,5-difluorophenyl)ethanol: Another isomer with fluorine atoms at different positions.

    2-Amino-1-(2,6-difluorophenyl)ethanol: Similar compound with fluorine atoms at the 2 and 6 positions.

Uniqueness

2-Amino-1-(2,5-difluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The 2,5-difluorophenyl configuration may offer distinct advantages in terms of binding affinity and selectivity for certain molecular targets .

Properties

IUPAC Name

2-amino-1-(2,5-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCMGTBJSZKHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CN)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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